molecular formula C17H19ClN2O B2445088 1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1051941-73-1

1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2445088
CAS RN: 1051941-73-1
M. Wt: 302.8
InChI Key: LPMZOINBKAYVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered planar ring, which includes two nitrogen atoms at the non-adjacent positions . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Imidazoles can be synthesized through various methods. One of the recent advances in the synthesis of imidazoles involves the regiocontrolled synthesis of substituted imidazoles . This process emphasizes the bonds constructed during the formation of the imidazole . Another method involves a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazoles can undergo various chemical reactions. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . It is classified as an amphoteric compound, acting as both an acid and a base .

Scientific Research Applications

Green Chemistry

This compound is used in the synthesis of new eco-friendly 1-alkyl-3-(4-phenoxybutyl) imidazolium-based ionic liquids (ILs) derivatives . These ILs are considered “green” materials with wide applications . The synthesis process is facilitated by a green ultrasound-assisted procedure .

Antibacterial Activity

The 1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride and its derivatives have shown promising antibacterial activity . The antimicrobial activity of each compound was measured by determination of the minimal inhibitory concentration (MIC), yielding very interesting and promising results .

Corrosion Inhibition

This compound and its derivatives have been studied for their applicability as corrosion inhibitors for carbon steel in 1.0 M HCl . The inhibiting efficiency of the different additives was evaluated by means of weight loss and electrochemical techniques such as AC impedance measurements and polarization curves .

Electrochemical Applications

The compound has been used in electrochemical studies, particularly in the study of corrosion and dissolution protection of C38 steel in normal hydrochloric acid solution . The inhibition efficiency increased with imidazolium ionic liquids concentration and attained the maximum value of 94.2% in the case of PPIB4 at 10-2 M .

Organic Synthesis

The compound is used in the synthesis of new functionalized imidazolium-based ionic liquids derivatives . These derivatives have been used in various organic synthesis processes .

Environmental Science

The compound and its derivatives are part of a new class of “green” materials that are being explored for their potential environmental applications . This includes their use in green processes and their emerging importance in environmental science .

Safety and Hazards

Imidazole is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage fertility or the unborn child .

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

1-(4-phenoxybutyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-2-8-15(9-3-1)20-13-7-6-12-19-14-18-16-10-4-5-11-17(16)19;/h1-5,8-11,14H,6-7,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMZOINBKAYVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.